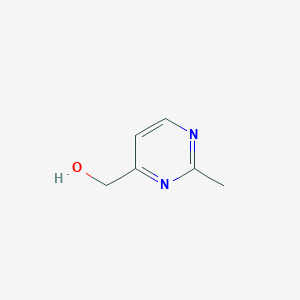

(2-Methylpyrimidin-4-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpyrimidin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-7-3-2-6(4-9)8-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZAMGKJWSAIQMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801308057 | |

| Record name | 2-Methyl-4-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-06-5 | |

| Record name | 2-Methyl-4-pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-4-pyrimidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801308057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Pyrimidine Derivatives in Organic and Medicinal Chemistry

Pyrimidine (B1678525) derivatives are a class of heterocyclic compounds that hold a privileged position in the fields of organic and medicinal chemistry. gsconlinepress.comnih.gov Their significance stems from their presence in the fundamental building blocks of life, the nucleobases cytosine, thymine, and uracil, which are integral components of DNA and RNA. gsconlinepress.comresearchgate.net This natural prevalence has long inspired the development of a vast array of synthetic pyrimidine derivatives with a wide spectrum of biological activities. gsconlinepress.comresearchgate.net

In medicinal chemistry, pyrimidine-based scaffolds are found in numerous therapeutic agents. nih.govgsconlinepress.com These compounds exhibit a diverse range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. orientjchem.org For instance, the well-known anticancer drug 5-fluorouracil (B62378) is a pyrimidine analog. researchgate.net The versatility of the pyrimidine ring allows for various substitutions, leading to a rich chemical space for the design and synthesis of novel drugs. gsconlinepress.comnih.gov

Overview of 2 Methylpyrimidin 4 Yl Methanol As a Key Synthetic Intermediate

(2-Methylpyrimidin-4-yl)methanol serves as a crucial building block in the synthesis of more complex molecules. Its structure, featuring a reactive hydroxymethyl group attached to the pyrimidine (B1678525) core, makes it a valuable precursor for a variety of chemical transformations. This intermediate is particularly useful in the construction of compounds with potential pharmaceutical applications.

The utility of this compound as a synthetic intermediate is highlighted by its role in the preparation of substituted pyrimidines. The hydroxyl group can be readily converted into other functional groups, such as halides or amines, allowing for the introduction of diverse substituents onto the pyrimidine ring. This adaptability is essential for creating libraries of compounds for drug discovery screening. For example, it is an intermediate in the synthesis of compounds used in the development of kinase inhibitors for cancer therapy. chemicalbook.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H8N2O | uni.lu |

| Molecular Weight | 124.14 g/mol | cymitquimica.com |

| InChIKey | WZAMGKJWSAIQMX-UHFFFAOYSA-N | uni.lu |

| SMILES | CC1=NC=CC(=N1)CO | uni.lu |

Scope of Academic Research on 2 Methylpyrimidin 4 Yl Methanol

Strategies for Pyrimidine (B1678525) Ring Construction Leading to Substituted Pyrimidinols

The formation of the substituted pyrimidine core is a critical step in the synthesis of this compound. Several approaches have been developed to construct this heterocyclic system.

Transformations from Dichloropyrimidines

One common strategy involves the use of dichloropyrimidines as versatile starting materials. For instance, 2,4-dichloropyrimidine can be selectively methylated to introduce the methyl group at the 2-position. guidechem.com Subsequent reactions can then be employed to introduce the hydroxymethyl group at the 4-position. A reported method involves the reaction of 2,4-dichloropyrimidine with MeMgCl in the presence of an iron catalyst, Fe(acac)₃, to yield 2-chloro-4-methylpyrimidine. guidechem.com This intermediate can then undergo further transformations to introduce the methanol (B129727) moiety.

Another approach starts with 2,4-dichloro-6-methyl-pyrimidine, which upon reaction with zinc powder and ammonia, yields 2-chloro-4-methylpyrimidine. chemicalbook.com This highlights the utility of reductive dehalogenation in pyrimidine synthesis. The resulting 2-chloro-4-methylpyrimidine serves as a key precursor for further functionalization. guidechem.comchemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| 2,4-Dichloropyrimidine | MeMgCl, Fe(acac)₃, THF | 2-Chloro-4-methylpyrimidine | 50% | guidechem.com |

| 2,4-Dichloro-6-methyl-pyrimidine | Zinc powder, Ammonia, Water | 2-Chloro-4-methylpyrimidine | 74.4% | chemicalbook.com |

Carbonylation Reactions in Pyrimidine Synthesis

Carbonylation reactions offer another avenue for constructing the pyrimidine framework. While direct carbonylation to form the hydroxymethyl group is less common, carbonylation can be used to introduce a carboxylate group, which can then be reduced. For example, methods exist for the synthesis of 2-chloropyrimidine-4-carboxylic acid, a key intermediate, through the oxidation of the corresponding methyl group on a pyrimidine ring. guidechem.com This carboxylic acid can then be subjected to reduction to yield the desired alcohol.

Reduction Approaches for the Formation of the Methanol Moiety

The conversion of a carboxylic acid or its ester derivative to the primary alcohol is a crucial step in synthesizing this compound.

Metal Hydride Reductions of Pyrimidine Carboxylates

Metal hydrides are powerful reducing agents widely used for the reduction of esters and carboxylic acids to alcohols. pharmaguideline.comlibretexts.org Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation. pharmaguideline.comlibretexts.org The reduction of a pyrimidine-4-carboxylate, such as ethyl 2-methylpyrimidine-4-carboxylate, with LiAlH₄ would be a direct route to this compound.

However, the reduction of pyrimidine carboxylates with complex metal hydrides like LiAlH₄ can sometimes lead to the reduction of the pyrimidine ring itself, yielding dihydropyrimidines as byproducts. rsc.orgresearchgate.netresearchgate.net The reaction conditions, such as temperature and solvent, can significantly influence the product distribution. researchgate.net For example, the reduction of ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate with LiAlH₄ at a low temperature (-70°C) preferentially reduced the ester group to the corresponding hydroxymethyl derivative. rsc.org

| Substrate | Reducing Agent | Product | Notes | Reference |

| Ethyl 4-methyl-2-methylthiopyrimidine-5-carboxylate | LiAlH₄ | 5-Hydroxymethyl derivative | Preferential reduction at -70°C | rsc.org |

| Ethyl 2-(methylthio)pyrimidine-5-carboxylate | LiAlH₄ | (2-(Methylthio)pyrimidin-5-yl)methanol | Isolated as a byproduct | researchgate.netresearchgate.net |

| Methyl 2-aminoisonicotinate | LiAlH₄ | (2-Aminopyridin-4-yl)methanol | Analogous reduction of a pyridine (B92270) derivative | chemicalbook.com |

Selective Reduction Techniques

To avoid undesired reduction of the pyrimidine ring, selective reduction techniques are often necessary. Sodium borohydride (NaBH₄) is a milder reducing agent than LiAlH₄ and is often used for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters. pharmaguideline.comslideshare.net However, for the reduction of esters to alcohols, NaBH₄ is generally slow. pharmaguideline.com

Alternative strategies might involve the use of modified borohydrides or other selective reducing agents. The choice of the reducing agent and reaction conditions is critical to achieve the desired transformation without affecting the pyrimidine core. rsc.org

Precursor Compounds and Starting Materials

The synthesis of this compound relies on a variety of precursor compounds and starting materials.

| Compound | Role |

| 2,4-Dichloropyrimidine | Starting material for the introduction of the methyl group. guidechem.com |

| 2-Chloro-4-methylpyrimidine | Key intermediate for further functionalization. guidechem.comchemicalbook.com |

| Ethyl 2-methylpyrimidine-4-carboxylate | Precursor for the reduction to the target alcohol. |

| Amidines | Used in the Pinner synthesis for constructing the pyrimidine ring. wikipedia.orgslideshare.net |

| β-Dicarbonyl compounds | React with amidines in the Pinner synthesis. wikipedia.orgslideshare.net |

The Pinner synthesis, a classic method for pyrimidine ring formation, involves the condensation of an amidine with a β-dicarbonyl compound. wikipedia.orgslideshare.net This approach offers a versatile route to a wide range of substituted pyrimidines.

Synthesis of Methyl 6-bromo-2-methylpyrimidine-4-carboxylate and related esters

The synthesis of pyrimidine esters, such as methyl 6-bromo-2-methylpyrimidine-4-carboxylate, is a multi-step process that often begins with simpler, more accessible pyrimidine structures. While a direct, one-pot synthesis is uncommon, these molecules are typically constructed by introducing the necessary functional groups onto a pre-formed pyrimidine ring.

A common strategy involves the use of di-halogenated pyrimidines as versatile starting materials. For instance, a plausible route to the target bromo-ester would begin with 4,6-dichloro-2-methylpyrimidine. The chlorine atoms at positions 4 and 6 serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions—that is, whether the incoming nucleophile replaces the chlorine at the C4 or C6 position first—can be highly sensitive to the reaction conditions and the nature of other substituents on the ring. wuxiapptec.com Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophiles. wuxiapptec.comstackexchange.com

To construct methyl 6-bromo-2-methylpyrimidine-4-carboxylate, a synthetic sequence could involve:

Selective substitution at the C4 position: The more reactive C4 chlorine of 4,6-dichloro-2-methylpyrimidine could be replaced by a cyano group (-CN).

Hydrolysis and Esterification: The cyano group can then be hydrolyzed to a carboxylic acid and subsequently esterified with methanol to form the methyl carboxylate group at the C4 position.

Halogen Exchange or Bromination: The remaining chlorine atom at the C6 position would then need to be converted to a bromine atom. This could potentially be achieved through a halogen exchange reaction or via a more complex series of transformations, for example, involving conversion to a hydroxyl or amino group followed by a Sandmeyer-type reaction.

The synthesis of related esters, like ethyl 2-chloro-4-methyl-6-phenylpyrimidine-5-carboxylate, has been documented and involves the chlorination of the corresponding pyrimidone precursor using phosphorus oxychloride (POCl₃). derpharmachemica.com This highlights a common theme in pyrimidine chemistry: the conversion of keto or hydroxy groups to chloro groups to facilitate further substitution reactions. The existence of isomers like Methyl 2-bromo-6-methylpyrimidine-4-carboxylate, which is commercially available, further indicates that synthetic routes to such brominated pyrimidine esters are well-established. bldpharm.comresearchgate.net

Role of 4,6-dichloro-2-methylpyrimidine and 6-hydroxy-2-methylpyrimidin-4-ol

The precursors 4,6-dichloro-2-methylpyrimidine and 6-hydroxy-2-methylpyrimidin-4-ol are fundamental to the synthesis of a wide array of substituted 2-methylpyrimidines, including this compound and its ester precursors.

6-Hydroxy-2-methylpyrimidin-4-ol , which exists in tautomeric equilibrium with 2-methylpyrimidine-4,6(1H,5H)-dione , serves as the foundational building block. It is typically synthesized through a condensation reaction. A common and efficient method involves the cyclization of dimethyl malonate with acetamidine hydrochloride in the presence of a base like sodium methoxide. google.com This reaction assembles the core pyrimidine ring structure from acyclic precursors.

Synthesis of 4,6-dihydroxy-2-methylpyrimidine google.com

| Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| Dimethyl malonate, Acetamidine hydrochloride | 1. Sodium methoxide, Methanol, Ice bath to 18-25°C, 3-5 h 2. Water, HCl (to pH 1-2), 0°C | 4,6-dihydroxy-2-methylpyrimidine | ~87% |

Once obtained, 6-hydroxy-2-methylpyrimidin-4-ol is readily converted into the highly reactive intermediate, 4,6-dichloro-2-methylpyrimidine . This transformation is a crucial activation step, as the hydroxyl groups are poor leaving groups for nucleophilic substitution, whereas the chloro groups are excellent leaving groups. The conversion is typically achieved by treating the dihydroxy-pyrimidine with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in a solvent like acetonitrile (B52724). chemicalbook.com

Synthesis of 4,6-dichloro-2-methylpyrimidine chemicalbook.com

| Starting Material | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 4,6-dihydroxy-2-methylpyrimidine | Thionyl chloride, Acetonitrile, 80°C, 3 h | 4,6-dichloro-2-methylpyrimidine | 94% |

The resulting 4,6-dichloro-2-methylpyrimidine is a versatile electrophile. chemicalbook.com The two chlorine atoms can be displaced sequentially or simultaneously by a wide range of nucleophiles, including amines, alkoxides, and sources of cyanide. researchgate.net This allows for the controlled and regioselective introduction of various functional groups onto the pyrimidine ring, paving the way for the synthesis of complex targets like methyl 6-bromo-2-methylpyrimidine-4-carboxylate and ultimately, this compound. The final step to obtain the target alcohol would involve the reduction of the carboxylate group, for which standard reducing agents can be employed.

Commercial Availability and Sourcing for Research

This compound itself is not listed as a standard catalog item by major chemical suppliers. However, a structurally similar compound, (6-methylpyrimidin-4-yl)methanol, is available from specialized suppliers for research purposes, indicating that related structures can be sourced. biosynth.com

For the synthesis of this compound, researchers would likely need to procure its key precursors, which are widely available.

Commercial Availability of Key Precursors

| Compound Name | CAS Number | Typical Availability | Notes |

|---|---|---|---|

| 4,6-Dichloro-2-methylpyrimidine | 1780-26-3 | Readily available from multiple suppliers sigmaaldrich.com | A key versatile building block. chemicalbook.com |

| 4,6-Dihydroxy-2-methylpyrimidine (or tautomer) | 3977-29-5 | Available from several suppliers nih.gov | The primary precursor for the dichloro derivative. google.com |

| Methyl 2-bromo-6-methylpyrimidine-4-carboxylate | 2091366-36-6 | Available from specialized suppliers bldpharm.com | An isomeric bromo-ester, suggesting feasibility of synthesis. |

The ready availability of these starting materials and key intermediates facilitates the laboratory-scale synthesis of this compound and its derivatives for research and development purposes.

Derivatization of the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site for chemical modification, allowing for the introduction of various functional groups and the construction of more complex molecules.

In multi-step syntheses, it is often necessary to protect the hydroxyl group of this compound to prevent its interference with reactions at other sites of the molecule. libretexts.org Silyl (B83357) ethers are a widely used class of protecting groups for alcohols due to their ease of installation and removal under specific conditions. wikipedia.orgmasterorganicchemistry.com

The tert-butyldimethylsilyl (TBDMS) group is a common choice for protecting primary alcohols. ucla.edu The protection of this compound can be achieved by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole (B134444) in a solvent such as dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org This reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of TBDMS-Cl, leading to the formation of the corresponding TBDMS ether. pearson.com The resulting silyl ether is stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents. masterorganicchemistry.com Deprotection to regenerate the alcohol is typically accomplished using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), due to the high strength of the silicon-fluoride bond. libretexts.orgorganic-chemistry.org

Other protecting groups for alcohols include the triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS) ethers, which offer varying degrees of stability and can be selectively removed in the presence of one another. wikipedia.orgharvard.edu Ether-forming protecting groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) are also viable options. masterorganicchemistry.comuwindsor.ca For instance, the diphenylmethyl (benzhydryl) group has been used for the protection of alcohols in pyrimidine nucleosides, a related class of compounds. nih.gov

Table 1: Common Protecting Groups for Alcohols and Their Deprotection Conditions

| Protecting Group | Abbreviation | Reagents for Protection | Reagents for Deprotection |

| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole, DMF | TBAF, THF |

| Triethylsilyl | TES | TES-Cl, imidazole, DMF | TBAF, THF; mild acid |

| Triisopropylsilyl | TIPS | TIPS-Cl, imidazole, DMF | TBAF, THF |

| tert-Butyldiphenylsilyl | TBDPS | TBDPS-Cl, imidazole, DMF | TBAF, THF |

| Methoxymethyl | MOM | MOM-Cl, base (e.g., NaH) | Acid (e.g., HCl in MeOH) |

| Tetrahydropyranyl | THP | Dihydropyran, acid catalyst | Aqueous acid |

This table provides a summary of common protecting groups and should not be considered exhaustive.

To enhance the reactivity of the primary alcohol towards nucleophilic substitution, it can be converted into a better leaving group. Sulfonate esters, such as mesylates, are excellent leaving groups because their corresponding anions are highly stabilized by resonance. masterorganicchemistry.com

The formation of (2-Methylpyrimidin-4-yl)methyl mesylate involves the reaction of this compound with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. masterorganicchemistry.com The base serves to neutralize the HCl generated during the reaction. masterorganicchemistry.com This transformation converts the poorly leaving hydroxide (B78521) group into the highly effective mesylate group, facilitating subsequent nucleophilic substitution reactions.

The direct conversion of the primary alcohol in this compound to an alkyl halide is another important functional group interconversion. For instance, the synthesis of 4-(bromomethyl)-2-methylpyrimidine (B13665766) can be achieved through various halogenation methods. One common approach involves treating the alcohol with phosphorus tribromide (PBr₃). chemicalbook.com Another method for the synthesis of bromomethyl derivatives is the reaction with N-bromosuccinimide (NBS), often in the presence of a radical initiator like AIBN or benzoyl peroxide in a solvent such as carbon tetrachloride. rsc.org

These halogenated derivatives, such as 4-(bromomethyl)-2-methylpyrimidine, are valuable intermediates for introducing the (2-methylpyrimidin-4-yl)methyl moiety into other molecules via nucleophilic substitution reactions.

Reactivity of the Pyrimidine Nucleus

The pyrimidine ring in this compound possesses a distinct reactivity pattern influenced by the two nitrogen atoms and the substituents.

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency significantly influences its reactivity. The substituents at the C-2 and C-4 positions, a methyl group and a hydroxymethyl group respectively, further modulate this reactivity. nih.gov The methyl group at the C-2 position is an electron-donating group, which can slightly activate the ring towards electrophilic attack and deactivate it towards nucleophilic attack, relative to an unsubstituted pyrimidine. Conversely, the hydroxymethyl group at the C-4 position has a more complex influence.

The steric and electronic properties of substituents on the pyrimidine ring are known to play a critical role in its interactions and reactivity. nih.gov For instance, in related 2,4-disubstituted pyrimidines, the nature of the substituents at these positions dictates their biological activity, highlighting the importance of these groups in molecular recognition. nih.gov

Electrophilic Aromatic Substitution:

Due to the electron-deficient nature of the pyrimidine ring, electrophilic aromatic substitution is generally difficult and requires harsh conditions. researchgate.net The nitrogen atoms strongly deactivate the ring towards attack by electrophiles. When such reactions do occur, they are typically directed to the C-5 position, which is the most electron-rich carbon atom in the pyrimidine ring. The presence of activating groups can facilitate electrophilic substitution. researchgate.netrsc.org In the case of this compound, the electron-donating methyl group at C-2 and the hydroxymethyl group at C-4 would be expected to favor electrophilic attack at the C-5 position.

Nucleophilic Aromatic Substitution:

The electron-deficient character of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C-2, C-4, and C-6 positions. stackexchange.comstackexchange.com These positions are ortho or para to the ring nitrogens, which can stabilize the negative charge of the Meisenheimer intermediate formed during the reaction. stackexchange.com Nucleophilic attack is generally favored at the C-4 and C-6 positions over the C-2 position. stackexchange.com

For this compound itself, the hydroxymethyl group is not a good leaving group for a typical SNAr reaction. However, if the alcohol is first converted to a better leaving group, such as a mesylate or a halide as described in sections 3.1.2 and 3.1.3, the resulting molecule becomes a substrate for nucleophilic substitution at the methylene (B1212753) carbon attached to the ring, rather than on the ring itself. For a nucleophilic attack to occur on the pyrimidine ring of this specific compound, a leaving group would need to be present at the C-2, C-4, or C-6 position. If, for example, a halogen were present at the C-6 position, it could be displaced by a nucleophile. The rate and feasibility of such reactions are highly dependent on the nature of the nucleophile and the reaction conditions.

The presence of electron-withdrawing groups on the pyrimidine ring generally enhances its reactivity towards nucleophiles. libretexts.org

Functionalization at other Pyrimidine Ring Positions (e.g., C-6 bromo derivative, C-5 substituted derivatives)

The pyrimidine ring of this compound is susceptible to further functionalization at various positions, allowing for the synthesis of a diverse range of derivatives. The introduction of substituents at the C-5 and C-6 positions, in particular, has been explored to modify the electronic properties and biological activities of the resulting molecules.

While direct bromination of this compound at the C-6 position is not extensively documented in readily available literature, the synthesis of related brominated heterocyclic compounds provides insight into potential synthetic strategies. For instance, the bromination of pyridine precursors is often achieved using brominating agents like N-bromosuccinimide (NBS) or bromine (Br₂) under controlled conditions, typically at temperatures ranging from 0 to 25°C in solvents such as dichloromethane (B109758) or methanol. The synthesis of 6-bromopurine, which contains a pyrimidine core, involves the alkylation of 6-bromopurine, resulting in a mixture of N7- and N9-alkylated purines. nih.gov

The introduction of substituents at the C-5 position of the pyrimidine ring can be achieved through various synthetic routes. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling. This method allows for the formation of a carbon-carbon bond between a halogenated pyrimidine precursor and a boronic acid derivative. mdpi.com While this has been demonstrated effectively for pyridine derivatives, the principles are applicable to pyrimidine systems. mdpi.com

A series of 2-amino-substituted 6-methylpyrimidin-4-ol derivatives have been synthesized, showcasing functionalization at the C-6 position with a methyl group and at the C-2 position with an amino group. These compounds serve as versatile intermediates for further structural modifications. researchgate.net The synthesis of [2-(2-Methylmorpholin-4-yl)pyrimidin-5-yl]methanol demonstrates a successful C-5 substitution on the pyrimidine ring, where the substituent is a morpholino group attached via the C-2 position, and the C-5 position carries the methanol group. nih.gov

Analog Synthesis and Structural Modifications based on this compound Derivatives

The core structure of this compound serves as a valuable scaffold for the synthesis of a wide array of analogs with diverse structural modifications. These modifications are typically aimed at exploring the structure-activity relationships of the resulting compounds for various applications.

One significant avenue for structural modification involves the hydroxyl group of the methanol substituent. For instance, 2-amino-substituted 6-methylpyrimidin-4-ols can be converted into their corresponding sodium salts, which then serve as nucleophiles for the synthesis of O-substituted derivatives. researchgate.net This approach has been utilized to synthesize methyl 2-((6-methyl-pyrimidin-4-yl)oxy)acetates and propanoates. researchgate.net These ester derivatives can be further transformed into amides, hydrazides, and N-phenylpropanamides through reactions with amines and hydrazine. researchgate.net

Another key structural modification is the introduction of other heterocyclic rings. The hydrazide derivatives of this compound can undergo heterocyclization reactions. For example, treatment of the hydrazides with carbon disulfide in the presence of potassium hydroxide leads to the formation of derivatives containing a 1,3,4-oxadiazole (B1194373) ring. researchgate.net

The synthesis of substituted pyrimidines has also been achieved by condensing guanidinyl derivatives with chalcones. nih.gov This method has been used to produce a series of pyrimidine derivatives with various substitutions on a phenyl ring attached to the pyrimidine core. nih.gov Among these, bromo-substituted derivatives have been noted for their biological activities. nih.gov

The following table summarizes a selection of synthesized analogs based on the modification of the 2-methylpyrimidine (B1581581) scaffold:

| Parent Compound | Modification | Resulting Derivative | Reference |

| 2-Amino-6-methylpyrimidin-4-ol | O-Alkylation with methyl chloroacetate | Methyl 2-((2-amino-6-methylpyrimidin-4-yl)oxy)acetate | researchgate.net |

| 2-Amino-6-methylpyrimidin-4-ol | O-Alkylation with methyl 2-chloropropanoate | Methyl 2-((2-amino-6-methylpyrimidin-4-yl)oxy)propanoate | researchgate.net |

| Methyl 2-((2-amino-6-methylpyrimidin-4-yl)oxy)acetate | Amidation with aniline | N-Phenyl-2-((2-amino-6-methylpyrimidin-4-yl)oxy)acetamide | researchgate.net |

| Methyl 2-((2-amino-6-methylpyrimidin-4-yl)oxy)propanoate | Hydrazinolysis | 2-((2-Amino-6-methylpyrimidin-4-yl)oxy)propanehydrazide | researchgate.net |

| 2-((2-Amino-6-methylpyrimidin-4-yl)oxy)propanehydrazide | Heterocyclization with CS₂/KOH | 5-(((2-Amino-6-methylpyrimidin-4-yl)oxy)methyl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

| 3-Guanidinyl carboxy-7-methyl-1-ethyl-1,4-dihydro-1,8-naphthyridine-4-one | Condensation with m-bromo chalcone | m-Bromo substituted pyrimidine derivative | nih.gov |

Applications of 2 Methylpyrimidin 4 Yl Methanol As a Building Block in Complex Molecule Synthesis

Construction of Advanced Heterocyclic Scaffolds

The unique structural attributes of (2-Methylpyrimidin-4-yl)methanol make it an attractive starting point for the synthesis of diverse heterocyclic frameworks. The presence of the reactive hydroxymethyl group allows for a range of chemical transformations, enabling its incorporation into more complex ring systems.

Incorporation into Isoxazoline (B3343090) Systems

Utilization in Tetrazole Synthesis

The synthesis of tetrazole derivatives frequently involves the [2+3] cycloaddition of an azide (B81097) source with a nitrile. There is no direct evidence in the current body of scientific literature that describes the conversion of the hydroxymethyl group of this compound into a nitrile for subsequent tetrazole formation. While this transformation is theoretically plausible, specific methodologies and research findings for this particular substrate are yet to be reported.

Application in Thienopyrimidine Architectures

The synthesis of thienopyrimidines, a class of compounds with significant biological activity, can be approached by constructing the thiophene (B33073) ring onto a pre-existing pyrimidine (B1678525) or vice versa. nih.gov While direct examples using this compound are scarce, a closely related analogue, (2-methylsulfanylpyrimidin-4-yl)methanol, has been utilized in the preparation of novel thienopyrimidine derivatives. This suggests that pyrimidine-4-yl-methanol derivatives are viable substrates for such transformations. The general synthetic approach often involves the initial construction of a thieno[2,3-d]pyrimidine (B153573) core, which can then be further functionalized.

Synthetic Pathways to Therapeutically Relevant Compounds

The pyrimidine moiety is a common feature in many biologically active molecules. Consequently, this compound holds potential as an intermediate in the synthesis of compounds with therapeutic relevance.

Intermediates for Immunological Condition Modulators

While pyrimidine and its derivatives are known to be core structures in various modulators of immunological conditions, there is currently no specific, publicly available research that explicitly details the use of this compound as an intermediate in the synthesis of such modulators. The potential for this compound to serve in this capacity remains an area for future investigation.

Precursors for Anti-mycobacterial Agents

The pyrimidine scaffold is a recognized pharmacophore in the design of novel therapeutic agents, including those targeting Mycobacterium tuberculosis, the causative agent of tuberculosis. While direct derivatization of this compound for this purpose is a subject of ongoing research, the broader class of pyrimidine derivatives has shown significant promise. For instance, studies have demonstrated the anti-mycobacterial effects of various pyrimidine compounds. cymitquimica.com This includes pyrazolo[1,5-a]pyrimidines, which have been identified as potent inhibitors of mycobacterial ATP synthase. nih.gov The synthesis of such complex heterocyclic systems often involves multi-step reactions where a functionalized pyrimidine, conceptually related to this compound, can act as a key intermediate.

The strategic importance of the pyrimidine core is also highlighted in the development of 2,4-disubstituted-6-thiophenyl-pyrimidine derivatives, which have shown antibacterial activity. Although not directly synthesized from this compound in the cited study, the structural framework underscores the potential of substituted pyrimidines in anti-infective research. The pursuit of new anti-mycobacterial agents continues to be a critical area of research due to the rise of drug-resistant strains of M. tuberculosis. nih.gov

Building Blocks for Neurotransmitter Receptor Modulators (e.g., GluN2B)

The N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit, are crucial targets for the treatment of various neurological and psychiatric disorders. nih.gov The development of selective negative allosteric modulators (NAMs) for the GluN2B receptor is an active area of research. While a direct synthetic route from this compound to a known GluN2B modulator is not prominently documented in publicly available literature, the synthesis of structurally analogous heterocyclic compounds for this target is well-established.

Combinatorial Chemistry and Library Synthesis utilizing this compound Derivatives

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of diverse compounds, known as a chemical library, which can then be screened for biological activity. This approach significantly accelerates the drug discovery process. The versatility of the pyrimidine scaffold makes it an attractive core for creating such libraries.

The combinatorial synthesis of new pyrimidine- and purine-β-d-ribonucleoside nucleolipids has been reported, demonstrating the feasibility of generating diverse pyrimidine-based molecules in a high-throughput manner. In these syntheses, various building blocks can be systematically combined to explore a wide chemical space. While specific examples detailing the use of this compound as the primary building block in large-scale combinatorial libraries are not extensively published, its structure is well-suited for such applications. The hydroxyl group can be readily converted into other functional groups (e.g., halides, amines, ethers, esters), allowing for the attachment of a wide variety of "R-groups" in a combinatorial fashion. This would enable the generation of a focused library of this compound derivatives for screening against various biological targets.

Advanced Analytical Methodologies for the Characterization of 2 Methylpyrimidin 4 Yl Methanol and Its Derivatives

Spectroscopic Techniques in Structural Elucidation

Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of (2-Methylpyrimidin-4-yl)methanol and its analogues. These techniques probe the molecular structure at the atomic level, providing a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, such as protons (¹H) and carbon-13 (¹³C).

For this compound, ¹H NMR spectroscopy would reveal characteristic signals for the methyl group protons, the methylene (B1212753) protons of the methanol (B129727) substituent, and the aromatic protons on the pyrimidine (B1678525) ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment. While specific experimental data for this compound is not publicly available, data from structurally related compounds can provide expected ranges. For instance, the ¹H NMR spectrum of the parent compound, pyrimidin-4-yl-methanol, shows distinct signals that help in its structural confirmation. chemicalbook.com Similarly, ¹³C NMR provides a signal for each unique carbon atom in the molecule, offering complementary structural information. hmdb.canih.gov The chemical shifts in deuterated solvents like CDCl₃ or DMSO-d₆ are recorded relative to an internal standard, typically tetramethylsilane (B1202638) (TMS). nih.govdocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in Common Deuterated Solvents This table is based on general principles and data from analogous structures, as specific experimental values for the target compound are not readily available in the cited literature.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Solvent |

| Pyrimidine-H | 7.0 - 9.0 | 150 - 170 | CDCl₃, DMSO-d₆ |

| -CH₂OH (methylene) | 4.5 - 5.0 | 60 - 70 | CDCl₃, DMSO-d₆ |

| -CH₃ (methyl) | 2.5 - 3.0 | 20 - 30 | CDCl₃, DMSO-d₆ |

| -CH₂OH (hydroxyl) | Variable | - | CDCl₃, DMSO-d₆ |

Source: General chemical shift ranges from NMR spectroscopy literature. pitt.edusigmaaldrich.comepfl.chpaulussegroup.com

High-Resolution Mass Spectrometry (HRMS) in Compound Identification

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and precision. nih.gov Instruments like Orbitrap and Time-of-Flight (TOF) analyzers can measure mass-to-charge ratios (m/z) to several decimal places, allowing for the calculation of a unique molecular formula. creative-proteomics.com For this compound (C₆H₈N₂O), HRMS would confirm its exact mass of 124.0637 g/mol .

Furthermore, tandem mass spectrometry (MS/MS) experiments, often performed with HRMS, involve the fragmentation of the parent ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. The study of the electron impact (EI) ionization mass spectral fragmentation of various substituted pyrimidines reveals typical cleavage pathways, such as the loss of small neutral molecules or radicals, which aids in the structural confirmation of novel derivatives. researchgate.netiosrjournals.org

Chromatographic Separation and Purity Assessment

Chromatographic techniques are paramount for separating this compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pyrimidine derivatives. researchgate.net Reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C8 or C18 silica (B1680970) gel) and a polar mobile phase. researchgate.netrjptonline.org A typical mobile phase for analyzing pyrimidine-containing compounds is a mixture of methanol or acetonitrile (B52724) and water, often with a buffer like acetate (B1210297) or phosphate (B84403) to control the pH. rjptonline.orgnih.gov

Ultra-Performance Liquid Chromatography (UPLC) uses columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. sielc.com The choice of mobile phase, flow rate, and column temperature can be optimized to achieve the best separation efficiency. rjptonline.org

Table 2: Exemplary HPLC/UPLC Method Parameters for Pyrimidine Derivative Analysis This table presents typical conditions based on established methods for related compounds.

| Parameter | Condition | Reference |

| Column | C18, 250 x 4.6 mm, 5 µm | rjptonline.org |

| Mobile Phase A | Methanol | rjptonline.org |

| Mobile Phase B | Phosphate buffer (pH 7.0) | rjptonline.org |

| Elution Mode | Gradient | rjptonline.org |

| Flow Rate | 1.0 mL/min | rjptonline.org |

| Detection | UV at 240 nm | rjptonline.org |

Chiral Preparative HPLC for Enantiomeric Separations

While this compound itself is an achiral molecule, its derivatives can possess chiral centers, leading to the existence of enantiomers. The separation of these enantiomers is crucial as they can exhibit different biological activities. Chiral preparative HPLC is the technique of choice for isolating pure enantiomers. nih.gov

This is typically achieved by using a chiral stationary phase (CSP). nih.govchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for the resolution of a broad range of racemic compounds, including pyrimidine derivatives. nih.govnih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier (e.g., isopropanol, ethanol), is optimized to maximize the resolution between the enantiomers. csfarmacie.cz

Liquid Chromatography-Mass Spectrometry (LC/MS) for Coupled Analysis

The coupling of liquid chromatography with mass spectrometry (LC/MS) combines the powerful separation capabilities of HPLC or UPLC with the highly sensitive and selective detection of MS. nih.govplos.org This technique is particularly valuable for analyzing complex mixtures and for quantifying trace-level components. nih.govnih.gov

For the analysis of this compound and its derivatives, LC-MS/MS methods can be developed for high-throughput screening and quantitative analysis in various matrices. nih.govresearchgate.net After separation on the LC column, the analyte is ionized, typically using electrospray ionization (ESI), and then detected by the mass spectrometer. nih.gov The use of tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) allows for exceptional selectivity and sensitivity, enabling the reliable quantification of specific compounds even in the presence of co-eluting substances. nih.gov The development of LC-MS/MS methods has significantly improved the diagnosis and monitoring of disorders related to purine (B94841) and pyrimidine metabolism. nih.gov

Future Research Directions and Emerging Areas

Novel Synthetic Routes to (2-Methylpyrimidin-4-yl)methanol with Enhanced Efficiency or Sustainability

The development of green and sustainable chemical processes is a primary focus of modern synthetic chemistry. Future research into the synthesis of this compound is expected to pivot from traditional multi-step procedures towards more efficient and environmentally benign methodologies.

One promising direction is the application of multicomponent reactions catalyzed by transition metals. Research has demonstrated that iridium and manganese pincer complexes can effectively catalyze the synthesis of pyrimidines from amidines and up to three different alcohols. organic-chemistry.orgnih.govmdpi.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology utilizes alcohols, which can be derived from renewable biomass, as primary feedstocks, liberating only water and hydrogen as byproducts. nih.govfigshare.com Adapting this strategy could enable the one-pot synthesis of this compound from simple, readily available precursors like acetamidine and appropriate diol or keto-alcohol substrates, significantly improving atom economy and reducing waste.

Another area of exploration is biocatalysis. Enzymes from purine (B94841) and pyrimidine (B1678525) salvage pathways are valuable for the synthesis of nucleic acid components and could be engineered for the production of pyrimidine derivatives. nih.gov A potential biocatalytic route could involve the enzymatic reduction of a precursor like 2-methylpyrimidine-4-carboxylic acid or its ester, offering high selectivity under mild, aqueous conditions and avoiding the use of hazardous reducing agents.

| Metric | Traditional Route (e.g., Pinner Reaction) | Proposed Sustainable Route (e.g., Catalytic Multicomponent) |

|---|---|---|

| Starting Materials | Malononitrile, Acetonitrile (B52724), HCl, Ethanol, NaBH₄ | Acetamidine, 1,3-Propanediol equivalent, Ethanol |

| Catalyst | Stoichiometric reagents | ppm-level Iridium or Manganese Pincer Complex mdpi.com |

| Solvents | Anhydrous ethers, Alcohols | Minimal solvent, potentially bio-derived alcohols |

| Byproducts | Stoichiometric salts, organic waste | Water, Hydrogen gas nih.gov |

| Key Advantages | Well-established procedures | High atom economy, fewer steps, renewable feedstock potential organic-chemistry.orgfigshare.com |

Exploration of New Derivatization Pathways and Functional Group Transformations

The reactivity of this compound is dictated by three key features: the hydroxymethyl group, the pyrimidine ring, and the 2-methyl group. Each of these sites offers opportunities for derivatization to generate a library of novel compounds for various applications.

The primary alcohol is the most versatile functional group for transformation. It can be:

Oxidized to form 2-methylpyrimidine-4-carbaldehyde, a key intermediate for condensation reactions, or further to 2-methylpyrimidine-4-carboxylic acid.

Esterified or Etherified to introduce a vast array of functional groups, altering the molecule's polarity, solubility, and biological activity.

Converted to a leaving group (e.g., tosylate or halide), enabling nucleophilic substitution to introduce amines, azides, thiols, or carbon nucleophiles, thereby creating new C-N, C-S, and C-C bonds.

The pyrimidine ring itself, while generally electron-deficient, can undergo specific transformations. The nitrogen atoms can act as ligands for metal coordination or be protonated. researchgate.net The 2-methyl group offers a handle for condensation reactions after deprotonation with a strong base.

| Reaction Site | Transformation | Reagents | Potential Application of Product |

|---|---|---|---|

| Hydroxymethyl Group | Oxidation to Aldehyde | PCC, DMP, or Swern Oxidation | Intermediate for imine/enamine formation |

| Hydroxymethyl Group | Esterification | Acyl chlorides, Carboxylic acids (Fischer) | Prodrugs, functional materials |

| Hydroxymethyl Group | Conversion to Halide | SOCl₂, PBr₃ | Intermediate for nucleophilic substitution |

| Pyrimidine Ring | N-Oxidation | m-CPBA | Modulation of electronic properties |

| 2-Methyl Group | Aldol Condensation | 1. Strong Base (e.g., LDA), 2. Aldehyde/Ketone | Synthesis of extended conjugated systems |

Untapped Applications in Materials Science or Catalysis

The inherent structural features of this compound make it an intriguing candidate for applications in materials science and catalysis, areas where pyrimidine derivatives are increasingly valued. nbinno.com The two nitrogen atoms of the pyrimidine ring, along with the oxygen of the hydroxymethyl group, can act as a multidentate ligand for coordinating with metal ions. nih.govekb.eg

In Catalysis: As a ligand, it could be used to synthesize novel transition metal complexes. These complexes could be explored for catalytic activity in reactions such as transfer hydrogenation, cross-coupling, or polymerization. The specific arrangement of the N, N, and O donor atoms could provide unique steric and electronic environments around a metal center, influencing catalytic selectivity and efficiency. acs.org

In Materials Science: Pyrimidine derivatives have been investigated for their optical properties, including applications in organic light-emitting diodes (OLEDs) and as fluorescent sensors. researchgate.net The extended π-system of the pyrimidine ring in derivatives of this compound could be tailored to create new luminescent materials. Furthermore, its bifunctional nature makes it a potential monomer for synthesizing novel polymers or a building block for creating metal-organic frameworks (MOFs) with specific porosities and catalytic capabilities.

| Emerging Area | Potential Role of this compound | Key Molecular Feature | Required Research Focus |

|---|---|---|---|

| Homogeneous Catalysis | Bidentate or Tridentate Ligand | N,N,O coordination sites | Synthesis and characterization of metal complexes; catalytic screening |

| Organic Electronics (OLEDs) | Core for Emissive Material | Aromatic pyrimidine ring (π-system) | Derivatization to tune electronic properties and emission wavelength |

| Porous Materials (MOFs) | Organic Linker/Strut | Rigid structure with defined coordination vectors | Design and synthesis of MOFs; gas sorption and catalysis studies |

| Functional Polymers | Monomer | Hydroxymethyl group for polymerization | Development of polymerization methods; characterization of polymer properties |

Development of Asymmetric Synthetic Methodologies for Enantiopure Derivatives

While this compound itself is achiral, it serves as an excellent starting point for the synthesis of valuable chiral molecules. The development of asymmetric methods to produce enantiopure derivatives is a significant future research direction, driven by the demand for chiral building blocks in the pharmaceutical industry. chim.it

A key strategy would involve the oxidation of the hydroxymethyl group to the corresponding prochiral aldehyde, 2-methylpyrimidine-4-carbaldehyde. This intermediate opens the door to a wide range of well-established catalytic asymmetric transformations:

Asymmetric Alkylation/Arylation: The addition of organometallic reagents (e.g., dialkylzinc or Grignard reagents) in the presence of a chiral ligand or catalyst can generate a chiral secondary alcohol with high enantioselectivity.

Asymmetric Allylation and Crotylation: These reactions can install an allyl group, creating a chiral homoallylic alcohol, which is a versatile synthetic intermediate.

Asymmetric Aldol and Related Reactions: Using the aldehyde as an electrophile in reactions with enolates or their equivalents, catalyzed by chiral organocatalysts or metal complexes, can lead to the formation of chiral β-hydroxy carbonyl compounds.

Recent advances in the asymmetric synthesis of chiral pyrimidine and pyridine (B92270) derivatives, such as rhodium-catalyzed allylation or enantioselective cyclopropanation, provide a strong foundation for developing these methodologies. nih.govrsc.orgacs.org

| Chiral Product | Precursor | Asymmetric Reaction Type | Potential Catalyst/Ligand System |

|---|---|---|---|

| (R/S)-1-(2-Methylpyrimidin-4-yl)ethanol | 2-Methylpyrimidine-4-carbaldehyde | Asymmetric Transfer Hydrogenation or Methylation | Chiral Ruthenium complex; Chiral amino alcohol with Zn(CH₃)₂ |

| (R/S)-1-(2-Methylpyrimidin-4-yl)prop-2-en-1-ol | 2-Methylpyrimidine-4-carbaldehyde | Asymmetric Allylation | Chiral Boron or Silicon-based reagents (Brown, Roush) |

| (R/S)-Phenylthis compound | 2-Methylpyrimidine-4-carbaldehyde | Asymmetric Phenylation | Chiral Rhodium complex with Phenylboronic acid chim.it |

| Chiral β-hydroxy ester | 2-Methylpyrimidine-4-carbaldehyde | Asymmetric Aldol Addition | Chiral Proline-based organocatalyst |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, process control, and reproducibility. nih.gov The synthesis and derivatization of this compound are well-suited for integration into automated flow platforms.

A multi-step continuous flow process could be designed for the synthesis of the target molecule itself, potentially telescoping the pyrimidine ring formation with a subsequent reduction step, minimizing manual handling of intermediates. nih.gov Flow chemistry is particularly advantageous for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time and temperature, conditions often encountered in heterocyclic synthesis.

Furthermore, automated platforms can be used to rapidly generate libraries of derivatives based on the this compound scaffold. nih.govscribd.comresearchgate.net By immobilizing a reagent on a solid support within a packed-bed reactor, a stream of the pyrimidine substrate can be passed through, effecting a transformation. Linking multiple reactors with different functionalities in series would allow for the rapid, automated synthesis of a diverse set of molecules for screening in drug discovery or materials science applications.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots | Excellent; high surface-area-to-volume ratio |

| Safety | Higher risk with large volumes of hazardous reagents | Inherently safer; small reactor volumes, better containment nih.gov |

| Scalability | Complex, often requires re-optimization | Straightforward by running the system for longer time |

| Reaction Time | Minutes to hours | Seconds to minutes scribd.com |

| Reproducibility | Can vary between batches | High; precise control over parameters |

| Automation Potential | Limited | High; suitable for multi-step "telescoped" synthesis nih.gov |

Q & A

Q. What are the established synthetic routes for (2-Methylpyrimidin-4-yl)methanol, and what critical parameters must be controlled during synthesis?

A common method involves acid-catalyzed condensation of substituted pyrimidine precursors. For example, analogous pyrimidine methanol derivatives are synthesized via refluxing a mixture of aldehyde, urea/thiourea, and a ketone in ethanol with HCl as a catalyst . Key parameters include:

| Parameter | Optimal Condition | Impact on Yield/Purity |

|---|---|---|

| Reaction Time | 24–25 hours | Prolonged time ensures completion but risks side reactions. |

| Temperature | Reflux (~78°C for ethanol) | Ensures reactivity without decomposition. |

| Catalyst (HCl) | Catalytic amount (e.g., 0.5–1 eq) | Excess acid may promote by-products. |

| Solvent | Anhydrous ethanol | Prevents hydrolysis of intermediates. |

Post-synthesis, crystallization from methanol is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can UV-Vis data assist in identification?

- NMR Spectroscopy : H and C NMR can confirm the methylpyrimidine backbone and methanol substituent. The methyl group at position 2 and hydroxyl proton (~1–5 ppm) are diagnostic .

- UV-Vis Spectroscopy : Pyrimidine derivatives exhibit strong absorbance at 245 nm and 276 nm due to π→π* transitions in the aromatic ring, aiding in purity assessment and compound identification .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., CHNO, MW 124.14 g/mol).

Q. What are the recommended storage conditions and stability considerations for this compound?

Store at -20°C in airtight, light-protected containers. The compound is stable for ≥4 years under these conditions, but hygroscopicity necessitates desiccants. Degradation products (e.g., oxidized aldehydes) can form if exposed to moisture or elevated temperatures .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound using programs like SHELXL?

- Twinning Analysis : Use SHELXL’s TWIN command to detect and model twinned crystals, a common issue in pyrimidine derivatives .

- High-Resolution Data : Refine against data with resolution ≤1.0 Å to reduce ambiguity in electron density maps.

- Restraints and Constraints : Apply geometric restraints for bond lengths/angles based on similar structures (e.g., pyrimidine analogs in ) to stabilize refinement .

Q. What strategies optimize regioselective functionalization of this compound in multi-step syntheses?

- Protecting Group Strategy : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ether to direct reactions to the pyrimidine ring.

- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the methyl group, enabling selective alkylation or halogenation .

- Cross-Coupling : Suzuki-Miyaura coupling at the 4-position (activated by the methanol group’s electron-donating effect) for aryl/heteroaryl introductions .

Q. How can researchers identify and mitigate by-product formation during the synthesis of this compound?

- Analytical Monitoring : Use HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to track reaction progress. Common by-products include:

- Over-oxidized aldehydes (e.g., 2-Methylpyrimidine-4-carbaldehyde).

- Dimerization products (e.g., ether-linked dimers).

- Mitigation : Reduce reaction temperature to 60°C and use N atmosphere to minimize oxidation .

Q. How should researchers address contradictions in experimental data, such as inconsistent NMR or bioactivity results?

- Hypothesis Testing : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere).

- Alternative Characterization : Validate purity via elemental analysis or X-ray crystallography to rule out impurities .

- Statistical Analysis : Apply ANOVA or t-tests to bioactivity data to determine if discrepancies are significant (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.